molecular formula C20H24FN3O2S B1439530 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 951623-88-4

5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1439530
CAS No.: 951623-88-4
M. Wt: 389.5 g/mol
InChI Key: VATNXOZIFSHXHL-UHFFFAOYSA-N
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Description

5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: The initial step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which introduce the fluorine atom at the desired position.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.

    Phenylsulfonyl Group Addition: The phenylsulfonyl group is typically introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the sulfonyl group or the piperazine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom and the phenylsulfonyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug discovery, especially in targeting neurological and psychiatric disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the fluorine atom and the phenylsulfonyl group, resulting in different chemical properties and biological activities.

    5-Fluoro-1,2,3,4-tetrahydroisoquinoline: Similar fluorine substitution but lacks the piperazine and phenylsulfonyl groups.

    1-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the fluorine atom.

Uniqueness

The presence of the fluorine atom, phenylsulfonyl group, and piperazine ring in 5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline makes it unique compared to other tetrahydroisoquinoline derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c21-19-8-4-7-18-17(19)9-10-22-20(18)15-23-11-13-24(14-12-23)27(25,26)16-5-2-1-3-6-16/h1-8,20,22H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATNXOZIFSHXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C(=CC=C2)F)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
5-Fluoro-1-((4-(phenylsulfonyl)piperazin-1-YL)methyl)-1,2,3,4-tetrahydroisoquinoline

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